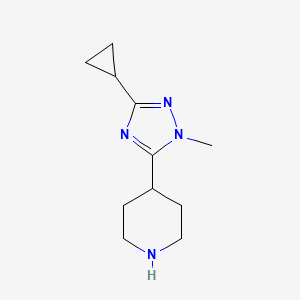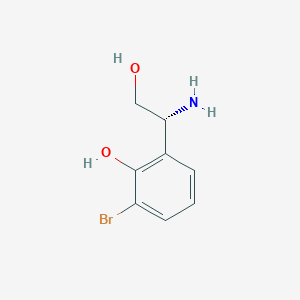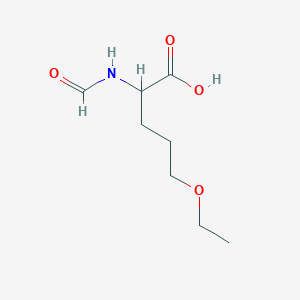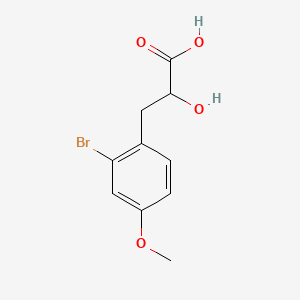
3-(2-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid typically involves the bromination of 4-methoxyphenylacetic acid followed by a series of reactions to introduce the hydroxypropanoic acid group. The reaction conditions often include the use of bromine or a brominating agent, solvents like dichloromethane, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as 3-(2-Hydroxy-4-methoxyphenyl)-2-hydroxypropanoic acid or 3-(2-Amino-4-methoxyphenyl)-2-hydroxypropanoic acid.
Scientific Research Applications
3-(2-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, while the hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-4-methoxyphenyl)-2-hydroxypropanoic acid
- 3-(2-Fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid
- 3-(2-Iodo-4-methoxyphenyl)-2-hydroxypropanoic acid
Uniqueness
3-(2-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of the bromine atom and the methoxy group provides distinct chemical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C10H11BrO4 |
|---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
3-(2-bromo-4-methoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11BrO4/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9,12H,4H2,1H3,(H,13,14) |
InChI Key |
HQEKIRVFJHGPMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(C(=O)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


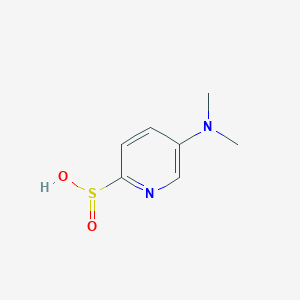
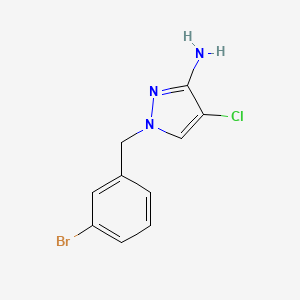

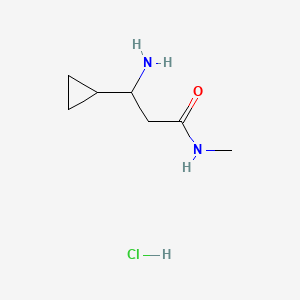


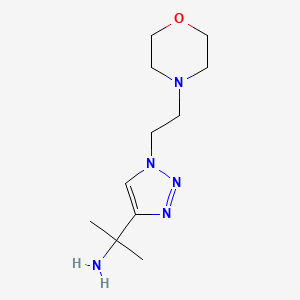
![3-(Benzo[b]thiophen-3-yl)propanal](/img/structure/B13623999.png)
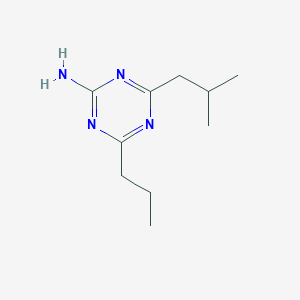
![[4-(2-Methoxypropan-2-yl)phenyl]methanamine](/img/structure/B13624001.png)
